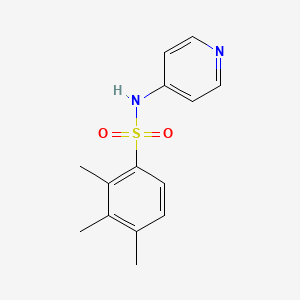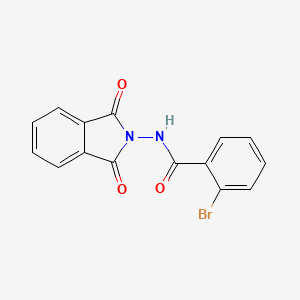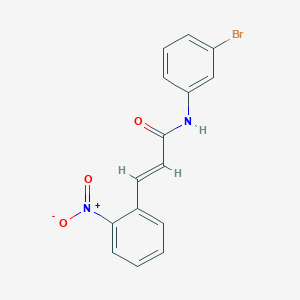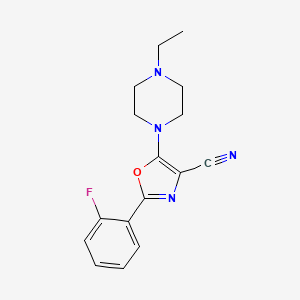![molecular formula C15H12FNO3 B5719835 1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)
1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NVP-BEZ235 and is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.
Mécanisme D'action
1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene inhibits the PI3K and mTOR signaling pathways by binding to the ATP-binding sites of the respective enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Biochemical and Physiological Effects:
The inhibition of the PI3K and mTOR signaling pathways by 1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has several advantages for lab experiments. It is a potent inhibitor of the PI3K and mTOR signaling pathways and has been shown to have anticancer and neuroprotective properties. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. The compound also has potential off-target effects that need to be taken into consideration when designing experiments.
Orientations Futures
1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has several potential future directions for research. The compound has shown promise as a therapeutic agent for the treatment of various types of cancer and neurodegenerative diseases. Further studies are needed to optimize the synthesis method and improve the solubility and stability of the compound. The compound can also be further investigated for its potential off-target effects and toxicity. In addition, combination therapies with other drugs can be explored to improve the efficacy of the compound.
Méthodes De Synthèse
The synthesis of 1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene involves the reaction of 4-(2-nitrovinyl)phenol with 1-fluoro-4-(chloromethyl)benzene in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution and results in the formation of the desired compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
The dual inhibition of PI3K and mTOR signaling pathways by 1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has potential applications in various fields of scientific research. It has been shown to have anticancer properties and is being investigated as a potential therapeutic agent for the treatment of various types of cancer. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-fluoro-4-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-14-5-1-13(2-6-14)11-20-15-7-3-12(4-8-15)9-10-17(18)19/h1-10H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUJWYSFRQLUJZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-fluoro-4-({4-[(E)-2-nitroethenyl]phenoxy}methyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)

![ethyl {[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}(oxo)acetate](/img/structure/B5719783.png)


![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5719788.png)

![2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5719813.png)

![4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate](/img/structure/B5719821.png)

